1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione
Overview
Description
1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is also known by several other names, including 2’-Hydroxy-5’-methylacetoacetophenone and 2-Acetoacetyl-4-methyl-phenol . This compound is characterized by the presence of a hydroxy group and a methyl group on the phenyl ring, along with a butane-1,3-dione moiety.
Preparation Methods
The synthesis of 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione can be achieved through various synthetic routes. One common method involves the reaction of 2-hydroxy-5-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, followed by acidification . The reaction conditions typically include refluxing the mixture in ethanol for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield various alcohol derivatives, depending on the reducing agent used.
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and specific temperature and pressure conditions. Major products formed from these reactions include quinones, alcohols, ethers, and esters.
Scientific Research Applications
1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxy group plays a crucial role in these interactions by donating hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione can be compared with other similar compounds, such as:
2-Hydroxy-5-methylbenzaldehyde: This compound lacks the butane-1,3-dione moiety but shares the hydroxy and methyl groups on the phenyl ring.
2-Acetoacetyl-4-methyl-phenol: This is another name for this compound, highlighting its structural similarity.
2-Hydroxy-5-methylbenzoylacetone: This compound has a similar structure but differs in the position of the functional groups.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-3-4-10(13)9(5-7)11(14)6-8(2)12/h3-5,13H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWUHECBLXZHQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342886 | |
Record name | 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16636-64-9 | |
Record name | 1-(2-hydroxy-5-methylphenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50342886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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